Cas no 866347-13-9 (5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo4,3-cquinoline)

5-Benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a fused pyrazoloquinoline core with benzyl and 4-ethoxyphenyl substituents. Its unique structure confers potential utility in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The presence of the ethoxy group enhances solubility and may influence binding affinity in target interactions, while the benzyl moiety offers versatility for further functionalization. This compound is of interest in pharmaceutical research due to its potential applications in kinase inhibition or as a fluorescent probe. Its synthetic accessibility and modular design make it a valuable intermediate for exploring structure-activity relationships in drug discovery.
5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo4,3-cquinoline structure
866347-13-9 structure
Product Name:5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo4,3-cquinoline
CAS No:866347-13-9
MF:C25H21N3O
MW:379.453745603561
CID:6278559
PubChem ID:2135824
Update Time:2025-10-11

5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo4,3-cquinoline Chemical and Physical Properties

Names and Identifiers

    • 5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo4,3-cquinoline
    • F1602-0710
    • 5-benzyl-3-(4-ethoxyphenyl)pyrazolo[4,3-c]quinoline
    • 5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
    • 866347-13-9
    • AKOS001814125
    • Inchi: 1S/C25H21N3O/c1-2-29-20-14-12-19(13-15-20)24-22-17-28(16-18-8-4-3-5-9-18)23-11-7-6-10-21(23)25(22)27-26-24/h3-15,17H,2,16H2,1H3
    • InChI Key: XCYFTPIJVIQBKS-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC(=CC=1)C1C2=CN(CC3C=CC=CC=3)C3C=CC=CC=3C2=NN=1

Computed Properties

  • Exact Mass: 379.168462302g/mol
  • Monoisotopic Mass: 379.168462302g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 514
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 39.9Ų

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5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo4,3-cquinoline Related Literature

Additional information on 5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo4,3-cquinoline

Introduction to 5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline (CAS No. 866347-13-9)

5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline, identified by its Chemical Abstracts Service (CAS) number 866347-13-9, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazoloquinoline class, a scaffold known for its broad biological activity and potential therapeutic applications. The presence of multiple functional groups, including a benzyl group and an ethoxyphenyl moiety, enhances its structural diversity and modularity, making it a valuable candidate for further chemical modification and biological evaluation.

The pyrazoloquinoline core is a privileged structure in drug discovery, exhibiting a wide spectrum of pharmacological activities ranging from anticancer to antimicrobial properties. The specific substitution pattern in 5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline imparts unique electronic and steric properties that can influence its interactions with biological targets. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with higher precision, facilitating the design of more effective derivatives.

In recent years, there has been a surge in interest toward developing novel small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. Pyrazoloquinoline derivatives have shown promise in this regard due to their ability to disrupt key signaling pathways. For instance, studies have demonstrated that certain pyrazoloquinolines can inhibit the activity of tyrosine kinases by binding to their ATP-binding pockets. The structural features of 5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline, such as the benzyl and ethoxyphenyl substituents, may contribute to its potential as a kinase inhibitor by modulating hydrophobic interactions and hydrogen bonding networks with the enzyme active site.

Moreover, the compound's aromatic system provides a suitable platform for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the introduction of additional aryl or heteroaryl groups, which can fine-tune the pharmacological properties of the molecule. For example, incorporating fluorine atoms into the benzyl or ethoxyphenyl moieties could enhance metabolic stability while maintaining or even improving binding affinity to biological targets.

From a synthetic perspective, 5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline can be accessed through multi-step synthetic routes involving cyclization reactions and functional group transformations. The synthesis typically begins with readily available precursors such as 4-methoxybenzaldehyde and 2-aminothiazole derivatives, which undergo condensation reactions to form the pyrazolo[4,3-c]quinoline core. Subsequent modifications introduce the benzyl and ethoxyphenyl groups via palladium-catalyzed cross-coupling or other coupling strategies.

The pharmacokinetic properties of 5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline are also of great interest in drug development. Factors such as solubility, permeability, and metabolic stability play crucial roles in determining whether a compound can progress to clinical trials. Preliminary studies suggest that optimization of the substituents may improve solubility while maintaining efficacy. For instance, replacing bulky groups with smaller ones could enhance passive diffusion across biological membranes.

In conclusion,5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline (CAS No. 866347-13-9) represents a promising scaffold for developing novel therapeutic agents. Its unique structural features and potential for further chemical modification make it an attractive candidate for future research in medicinal chemistry. As computational methods continue to advance, researchers will be able to design more targeted derivatives with improved pharmacological profiles.

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